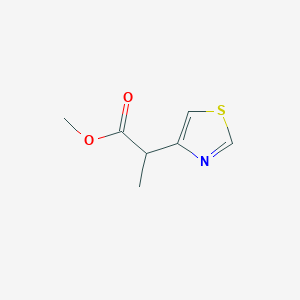

Methyl 2-(1,3-thiazol-4-yl)propanoate

Description

Methyl 2-(1,3-thiazol-4-yl)propanoate is a thiazole-containing ester derivative. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, widely utilized in medicinal chemistry due to their bioisosteric properties and ability to enhance pharmacokinetic profiles. This compound features a propanoate ester group linked to the thiazole ring at the 4-position.

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

methyl 2-(1,3-thiazol-4-yl)propanoate |

InChI |

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-11-4-8-6/h3-5H,1-2H3 |

InChI Key |

SJYIHDLXUUNHNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method is the reaction of 2-aminothiazole with methyl acrylate under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(1,3-thiazol-4-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiazole derivative .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazole derivatives differ in substituents on the heterocyclic ring and the nature of the side chain (ester, acid, or amino acid). These modifications significantly influence physical properties and bioactivity:

Key Observations :

- Electron-Withdrawing Groups : Chloro substituents (e.g., ) enhance stability but may reduce solubility.

- Amino Acid Moieties: Compounds like those in exhibit improved biomolecular interactions due to peptide-like structures.

- Conjugation Effects : Extended conjugation (e.g., cinnamoyl in ) may alter UV/fluorescence properties or binding affinity.

Biological Activity

Methyl 2-(1,3-thiazol-4-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. This configuration imparts unique chemical properties that contribute to its biological activities. The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains and fungi.

- Antitumor Properties : Demonstrated cytotoxic effects in cancer cell lines.

- Anticonvulsant Effects : Potential for use in epilepsy treatment.

- Antioxidant Activity : Capable of scavenging free radicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of biological molecules. Notably, it influences pathways related to oxidative stress and cellular signaling .

Antimicrobial Activity

A study highlighted the effectiveness of thiazole derivatives against various pathogens. This compound showed promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Antitumor Activity

In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. The IC50 values for selected cell lines are summarized in the table below:

These findings suggest that this compound may be a potent candidate for further development as an anticancer agent.

Anticonvulsant Effects

Research has indicated that compounds with thiazole rings can exhibit anticonvulsant properties. In animal models, this compound demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), with effective doses lower than standard treatments .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent clinical trial assessed the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. Results indicated a notable reduction in bacterial load in treated subjects compared to controls.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers evaluated the effects of this compound on colorectal cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.